4-Chloro-1-oxo-2-[(1-oxo-1lambda~5~-quinolin-2-yl)methyl]-1lambda~5~-quinoline
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Overview
Description
4-Chloro-1-oxo-2-[(1-oxo-1lambda~5~-quinolin-2-yl)methyl]-1lambda~5~-quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-oxo-2-[(1-oxo-1lambda~5~-quinolin-2-yl)methyl]-1lambda~5~-quinoline typically involves multi-step organic reactions. One common method includes the condensation of 2-chloroquinoline-3-carbaldehyde with 2-aminoquinoline under acidic conditions, followed by oxidation to form the desired compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under stringent conditions to optimize the reaction efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-oxo-2-[(1-oxo-1lambda~5~-quinolin-2-yl)methyl]-1lambda~5~-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
4-Chloro-1-oxo-2-[(1-oxo-1lambda~5~-quinolin-2-yl)methyl]-1lambda~5~-quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-oxo-2-[(1-oxo-1lambda~5~-quinolin-2-yl)methyl]-1lambda~5~-quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family.
2-Chloroquinoline: A simpler derivative with similar chemical properties.
Quinoline N-oxide: An oxidized form of quinoline.
Uniqueness
4-Chloro-1-oxo-2-[(1-oxo-1lambda~5~-quinolin-2-yl)methyl]-1lambda~5~-quinoline is unique due to its specific substitution pattern and the presence of both chloro and oxo groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Properties
CAS No. |
92955-61-8 |
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Molecular Formula |
C19H13ClN2O2 |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
4-chloro-1-oxido-2-[(1-oxidoquinolin-1-ium-2-yl)methyl]quinolin-1-ium |
InChI |
InChI=1S/C19H13ClN2O2/c20-17-12-15(22(24)19-8-4-2-6-16(17)19)11-14-10-9-13-5-1-3-7-18(13)21(14)23/h1-10,12H,11H2 |
InChI Key |
OSYAKCPXIKJBKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=[N+]2[O-])CC3=[N+](C4=CC=CC=C4C(=C3)Cl)[O-] |
Origin of Product |
United States |
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